7-Amino-hexahydro-indolizin-3-one
Description
7-Amino-hexahydro-indolizin-3-one is a bicyclic heterocyclic compound featuring a fused pyrrolidine and pyridinone system.
Properties
IUPAC Name |
7-amino-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-6-3-4-10-7(5-6)1-2-8(10)11/h6-7H,1-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNUCXKHASWFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CC(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-hexahydro-indolizin-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-formyl pyrrole derivatives with fumaronitrile in a one-pot procedure can lead to the formation of indolizine derivatives . Another method includes the use of pyridinium salts and dipolarophiles in a 1,3-dipolar cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling approaches are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-hexahydro-indolizin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group at the 7th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, alcohols, and substituted indolizine derivatives .
Scientific Research Applications
7-Amino-hexahydro-indolizin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indolizine derivatives.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Its derivatives have shown promise in anticancer, antimicrobial, and anti-inflammatory applications.
Mechanism of Action
The mechanism of action of 7-Amino-hexahydro-indolizin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, indolizine derivatives have been shown to inhibit DNA topoisomerase I, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexahydroindolizinone Derivatives
(7R,8S,8aS)-8-Hydroxy-7-phenylhexahydroindolizin-3(5H)-one
- Structure: Features a hydroxyl group at C8 and a phenyl substituent at C5. The hexahydroindolizinone core is identical to the target compound but lacks the amino group at C7 .
- Synthesis : Prepared via literature methods by Šafář et al. (2009), involving stereoselective cyclization and hydroxylation steps .
- Crystallography : Stabilized by hydrogen-bonded chains parallel to the b-axis, with bond lengths and angles consistent with related indolizine systems .
7-Acetylhexahydro-3H-pyrrolizin-3-one
- Structure: Contains an acetyl group instead of an amino substituent. The pyrrolizinone scaffold is a simplified analog of the indolizinone system .
- Applications: Limited data available, but acetylated derivatives are often explored for metabolic stability in drug design .
Benzoxazinone Derivatives
7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
- Structure: A monocyclic benzoxazinone with an amino group at C7 and a methyl group at C2. Differs in heteroatom arrangement (oxygen vs. nitrogen) compared to indolizinones .
Physicochemical Data :
Property Value Molecular Formula C₉H₁₀N₂O₂ Molecular Weight 178.19 g/mol CAS Number 105807-79-2
6-Amino-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Structure: Chloro and amino substituents at C6 and C8, respectively. Demonstrates how halogenation impacts electronic properties compared to purely amino-substituted analogs .
- Similarity Score: 0.94 (compared to 7-Amino-hexahydro-indolizin-3-one) .
Key Comparative Insights
| Parameter | This compound | (7R,8S,8aS)-8-Hydroxy-7-phenyl Derivative | 7-Amino-benzoxazinone |
|---|---|---|---|
| Core Scaffold | Bicyclic indolizinone | Bicyclic indolizinone | Monocyclic benzoxazinone |
| Substituents | Amino at C7 | Hydroxy at C8, phenyl at C7 | Amino at C7, methyl at C2 |
| Molecular Weight | Not reported | ~265–280 g/mol (estimated) | 178.19 g/mol |
| Synthetic Complexity | High (stereochemical control) | Moderate (literature protocols) | Moderate |
| Applications | Underexplored | Crystallographic models | Agricultural/medicinal intermediates |
Research Findings and Limitations
- Structural Analysis: SHELX software has been pivotal in resolving crystal structures of hexahydroindolizinones, though the amino-substituted variant remains uncharacterized in the provided evidence .
- Synthetic Challenges: The amino group’s positioning in the indolizinone system may require tailored protection/deprotection strategies, differing from hydroxylated or acetylated analogs .
Biological Activity
7-Amino-hexahydro-indolizin-3-one is a nitrogen-containing heterocyclic compound belonging to the indolizine family, recognized for its diverse biological activities. This compound's structure consists of a hexahydro-indolizine core with an amino group at the 7th position and a ketone group at the 3rd position, which contributes to its unique reactivity and potential therapeutic applications.
- Chemical Formula : C₈H₁₄N₂O
- Molecular Weight : 158.21 g/mol
- CAS Number : 84038636
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit DNA topoisomerase I, which is crucial in cancer therapy as it disrupts DNA replication in cancer cells. This inhibition can lead to apoptosis in cancerous cells, making it a candidate for anticancer drug development.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can selectively inhibit cancer cell proliferation at low concentrations (IC₅₀ < 10 nM) in various cancer cell lines .
Antimicrobial Properties
The compound has also shown potential antimicrobial activity. It has been investigated for its effects against various bacterial strains, indicating a promising application in treating infections.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. This is significant in developing treatments for inflammatory diseases where modulation of immune responses is required.
Table 1: Summary of Biological Activities
Case Study: Inhibition of USP7
A study focusing on the inhibition of ubiquitin-specific protease 7 (USP7) highlighted the compound's role in oncogenic pathways. The research demonstrated that certain derivatives of this compound could act as potent USP7 inhibitors, providing insights into their mechanism and potential therapeutic applications in cancer treatment .
Comparison with Similar Compounds
When compared to other nitrogen-containing heterocycles such as indole and pyrrole, this compound stands out due to its unique structural features that enhance its biological activity. The presence of the hexahydro-indolizine core allows for distinct interactions with biological targets, differentiating it from simpler analogs.
Q & A
Q. What experimental evidence supports the proposed tautomeric forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
